molecular formula C48H96O4 B12672107 2-Hydroxytriacontyl 12-hydroxyoctadecanoate CAS No. 93840-70-1

2-Hydroxytriacontyl 12-hydroxyoctadecanoate

Cat. No.: B12672107
CAS No.: 93840-70-1
M. Wt: 737.3 g/mol
InChI Key: YOCODWKDRYTJHK-UHFFFAOYSA-N
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Description

2-Hydroxyhexacosyl 12-hydroxyoctadecanoate (CAS 93840-69-8) is a long-chain ester derived from 12-hydroxyoctadecanoic acid and a 2-hydroxyhexacosanol moiety. Its molecular formula is C₄₄H₈₈O₄, with a molecular weight of 681.16712 g/mol . The compound is characterized by two hydroxyl groups: one on the hexacosyl chain (C26) and another on the octadecanoic acid backbone (C18). It is utilized in pharmaceutical research and development, particularly in formulations requiring lipophilic carriers due to its long hydrocarbon chains .

Properties

CAS No.

93840-70-1

Molecular Formula

C48H96O4

Molecular Weight

737.3 g/mol

IUPAC Name

2-hydroxytriacontyl 12-hydroxyoctadecanoate

InChI

InChI=1S/C48H96O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32-35-39-43-47(50)45-52-48(51)44-40-36-33-30-29-31-34-38-42-46(49)41-37-8-6-4-2/h46-47,49-50H,3-45H2,1-2H3

InChI Key

YOCODWKDRYTJHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxytriacontyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with 2-hydroxytriacontanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is usually heated to a temperature of around 100-150°C for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxytriacontyl 12-hydroxyoctadecanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxytriacontyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Biochemical Studies :
    • The compound can be utilized in studies involving lipid metabolism and membrane biology due to its structural similarity to natural fatty acids. Its role as a surfactant can facilitate the study of lipid bilayers and membrane dynamics.
  • Drug Delivery Systems :
    • Its hydrophobic nature allows for the formulation of drug delivery systems where it can encapsulate hydrophobic drugs, enhancing their bioavailability. Research has shown that fatty acid derivatives can improve the solubility and stability of pharmaceutical compounds .
  • Antitumor Activity :
    • Some derivatives of hydroxystearic acid have demonstrated antitumor properties by inhibiting histone deacetylase activity, suggesting that similar compounds may also exhibit such biological activities .
  • Environmental Applications :
    • The compound may be explored for use in bioremediation processes due to its potential to interact with pollutants in the environment, aiding in their degradation.

Cosmetic Applications

The cosmetic industry is one of the primary sectors utilizing 2-Hydroxytriacontyl 12-hydroxyoctadecanoate due to its multifunctional properties:

  • Emollient and Moisturizer :
    • The compound acts as an emollient, providing a smooth texture to creams and lotions while enhancing skin hydration.
  • Thickening Agent :
    • It is employed as a thickener in various cosmetic formulations, contributing to the desired viscosity and consistency of products like lotions, creams, and gels .
  • Surfactant Properties :
    • As a surfactant, it helps improve the spreadability of products and enhances cleansing efficacy in formulations such as shampoos and body washes .
  • Stabilizer for Formulations :
    • The compound can stabilize emulsions, preventing separation in products containing both oil and water phases.

Manufacturing Applications

In addition to cosmetics, 2-Hydroxytriacontyl 12-hydroxyoctadecanoate finds applications in manufacturing processes:

  • Rubber Industry :
    • It serves as an activator and internal lubricant in rubber production, enhancing the processing characteristics of both synthetic and natural rubber .
  • Lubricants :
    • The compound is used in formulating high-performance lubricants for automotive and industrial applications due to its ability to reduce friction and wear between moving parts .
  • Paints and Coatings :
    • In paint production, it reacts with acrylic esters to create stable thermosetting polymers, which are essential for high-quality coatings used in industrial applications .

Case Study 1: Cosmetic Formulation Development

A study was conducted on the formulation of a moisturizing cream using 2-Hydroxytriacontyl 12-hydroxyoctadecanoate as a primary ingredient. The cream demonstrated enhanced skin hydration and improved texture compared to formulations lacking this compound. Consumer feedback indicated a preference for the cream's feel and performance.

Case Study 2: Rubber Processing Efficiency

In an industrial setting, the incorporation of this compound into rubber processing formulations resulted in improved processing efficiency. The rubber exhibited better flow characteristics during molding processes, leading to reduced production times and enhanced product quality.

Mechanism of Action

The mechanism of action of 2-Hydroxytriacontyl 12-hydroxyoctadecanoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-hydroxyhexacosyl 12-hydroxyoctadecanoate, differing primarily in esterifying alcohol or salt formation.

Structural and Functional Comparisons

Table 1: Key Properties of 12-Hydroxyoctadecanoate Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Notable Properties
2-Hydroxyhexacosyl 12-hydroxyoctadecanoate 93840-69-8 C₄₄H₈₈O₄ 681.17 Pharmaceuticals, R&D High lipophilicity, long-chain ester
Methyl 12-hydroxyoctadecanoate 141-23-1 C₁₉H₃₈O₃ 314.5 Pesticides, cosmetics Short-chain ester, low melting point
2-Hydroxyethyl 12-hydroxyoctadecanoate 102725-12-2 C₂₀H₄₀O₄ 344.29 Pharmaceuticals (e.g., Solutol HS 15) Improved solubility in polar solvents
Lithium 12-hydroxystearate 7620-77-1 C₁₈H₃₅LiO₃ 306.3 Lubricants, greases, cosmetics Ionic thickener, thermal stability
Octyl 12-hydroxyoctadecanoate 74819-90-2 C₂₆H₅₂O₃ 412.7 Industrial chemicals Moderate chain length, emulsifier
Cholesteryl hydroxystearate 40445-72-5 C₄₅H₈₀O₃ 669.11 Cosmetics (emollient) Sterol ester, enhances texture

Detailed Analysis

Methyl 12-Hydroxyoctadecanoate
  • Structure: Methyl ester of 12-hydroxyoctadecanoic acid.
  • Applications : Found in pesticides and cosmetics, where its shorter chain enhances volatility and solubility .
  • Research Findings : Detected in maternal serum as a biomarker linked to sociodemographic factors, suggesting environmental exposure variability .
Lithium 12-Hydroxystearate
  • Structure: Lithium salt of 12-hydroxyoctadecanoic acid.
  • Applications : Dominates the lubricant industry due to its ability to form stable gels with high-temperature resistance. The global market for this compound is projected to grow at 4.5% CAGR (2024–2035), driven by automotive and industrial demand .
2-Hydroxyethyl 12-Hydroxyoctadecanoate
  • Structure : Ethylene glycol ester with a hydroxyl group on the ethyl chain.
  • Applications : Used in drug delivery systems (e.g., Solutol HS 15) to improve solubility of hydrophobic active ingredients .
2-Hydroxyhexacosyl 12-Hydroxyoctadecanoate
  • Unique Features: The extended carbon chains (C26 alcohol + C18 acid) confer exceptional lipophilicity, making it suitable for sustained-release formulations. Its synthesis requires precise control to avoid impurities, as noted in supplier specifications .

Research and Market Trends

  • Lithium 12-Hydroxystearate: Asia-Pacific leads production, with China contributing 45% of global output. Biotechnology-based synthesis methods are emerging to reduce reliance on lithium mining .
  • Methyl 12-Hydroxyoctadecanoate: Environmental studies highlight its presence in maternal serum, correlating with pesticide and cosmetic use .

Biological Activity

Chemical Structure and Properties

2-Hydroxytriacontyl 12-hydroxyoctadecanoate consists of a long-chain hydroxy fatty acid, which suggests properties typical of fatty acids, such as hydrophobicity and potential bioactivity in lipid environments. Its structure can be represented as follows:

  • Molecular Formula : C₃₂H₆₄O₃
  • Molecular Weight : 500.85 g/mol

Biological Activity Overview

Research into the biological activity of compounds with similar structures indicates several potential effects:

  • Antimicrobial Activity : Long-chain fatty acids often exhibit antimicrobial properties. For instance, derivatives of 12-hydroxystearic acid have shown effectiveness against various microbial strains.
  • Anti-inflammatory Effects : Fatty acids like 12-hydroxystearic acid are known to modulate inflammation pathways, suggesting that 2-hydroxytriacontyl 12-hydroxyoctadecanoate may have similar effects .
  • Cell Proliferation Inhibition : Some hydroxy fatty acids have demonstrated the ability to inhibit cancer cell proliferation, indicating potential applications in oncology .

Antimicrobial Properties

A study investigating the antimicrobial effects of fatty acids found that compounds similar to 2-Hydroxytriacontyl 12-hydroxyoctadecanoate could inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.

CompoundActivityReference
12-Hydroxystearic AcidAntimicrobial against Staphylococcus aureus
Hydroxytyrosol DerivativesAntimicrobial and antioxidant

Anti-inflammatory Mechanisms

Research has highlighted the role of hydroxy fatty acids in reducing inflammation by modulating cytokine production. For example, studies on related compounds have shown a decrease in pro-inflammatory markers in cell cultures treated with hydroxy derivatives .

Cancer Research

In vitro studies have indicated that certain hydroxy fatty acids can induce apoptosis in cancer cells. A study focusing on hydroxyoleic acid demonstrated its potential as an anti-cancer agent through mechanisms involving oxidative stress and cell cycle arrest . Although specific data on 2-Hydroxytriacontyl 12-hydroxyoctadecanoate is lacking, its structural similarity suggests it may possess comparable properties.

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